Lomustine

Beschreibung

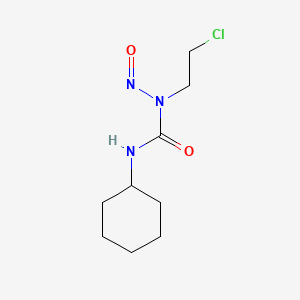

This compound is an N-nitrosourea that is urea in which one of the nitrogens is substituted by a 2-chloroethyl group and by a nitroso group, while the other nitrogen is substituted by a cyclohexyl group. An alkylating antineoplastic agent, it is used in the treatment of brain tumours, lung cancer, malignant melanoma and other solid tumours. It has a role as an alkylating agent and an antineoplastic agent. It is a member of N-nitrosoureas and an organochlorine compound.

An alkylating agent of value against both hematologic malignancies and solid tumors.

This compound is an Alkylating Drug. The mechanism of action of this compound is as an Alkylating Activity.

This compound is an orally administered alkylating agent used alone and in combination with other antineoplastic agents in the treatment of several malignancies including Hodgkin disease, lymphoma, and brain cancer. This compound therapy is associated with minor transient serum enzyme elevations and has been linked to rare cases of clinically apparent acute liver injury.

This compound is a nitrosourea with antineoplastic activity. This compound alkylates and crosslinks DNA, thereby inhibiting DNA and RNA synthesis. This agent also carbamoylates DNA and proteins, resulting in inhibition of DNA and RNA synthesis and disruption of RNA processing. this compound is lipophilic and crosses the blood-brain barrier. (NCI04)

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1976 and has 4 approved and 21 investigational indications. This drug has a black box warning from the FDA.

This compound is only found in individuals that have used or taken this drug. It is an alkylating agent of value against both hematologic malignancies and solid tumors. This compound is a highly lipophilic nitrosourea compound which undergoes hydrolysis in vivo to form reactive metabolites. These metabolites cause alkylation and cross-linking of DNA (at the O6 position of guanine-containing bases) and RNA, thus inducing cytotoxicity. Other biologic effects include inhibition of DNA synthesis and some cell cycle phase specificity. Nitrosureas generally lack cross-resistance with other alkylating agents. As this compound is a nitrosurea, it may also inhibit several key processes such as carbamoylation and modification of cellular proteins.

See also: Carmustine (related); Streptozocin (related); Semustine (narrower) ... View More ...

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYIWUVLTXOXAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N(CCCl)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023222 | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, Freely soluble in chloroform; soluble in acetone., Solubility in water, 0.1N NaOH, 0.1N HCl, or 10% ethanol: <0.05 mg/mL; in absolute ethanol: 70 mg/mL, 7.55e-01 g/L | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Solid, Yellow powder | |

CAS No. |

13010-47-4 | |

| Record name | Lomustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13010-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lomustine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013010474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759635 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lomustine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lomustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lomustine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BRF0Z81KG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

88-90 °C, 90 °C, 88 - 90 °C | |

| Record name | Lomustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01206 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LOMUSTINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6519 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Lomustine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015337 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lomustine's Mechanism of Action in Cancer Cells: A Technical Guide

An In-depth Examination of the Core Molecular Interactions and Cellular Consequences for Researchers and Drug Development Professionals

Introduction: Lomustine, a member of the nitrosourea class of chemotherapeutic agents, serves as a critical component in the treatment of various malignancies, most notably brain tumors and Hodgkin lymphoma.[1] Its efficacy is rooted in its ability to induce cytotoxic lesions in cancer cells by acting as a potent DNA alkylating agent. This guide provides a detailed technical overview of this compound's mechanism of action, from its metabolic activation to its downstream cellular effects.

Core Mechanism: DNA Alkylation and Cross-Linking

This compound's primary antitumor activity stems from its function as a cell-cycle non-specific alkylating agent.[1] Following administration, it undergoes metabolic activation, leading to the formation of reactive intermediates that covalently attach alkyl groups to DNA bases.[2][3] This process, known as alkylation, disrupts the normal structure and function of DNA, ultimately inhibiting DNA and RNA synthesis.[4]

A key cytotoxic event is the formation of interstrand cross-links (ICLs) in the DNA.[1][2] These ICLs covalently bind the two strands of the DNA double helix, preventing their separation. This blockage of DNA strand separation is a major obstacle to essential cellular processes like DNA replication and transcription, leading to cell cycle arrest and programmed cell death (apoptosis).[2][5]

Metabolic Activation and Reactive Intermediates

This compound is a prodrug that requires metabolic activation, primarily in the liver, to exert its cytotoxic effects.[3][6] This process generates two key types of reactive species: a chloroethyl diazonium ion and an isocyanate.

-

Chloroethyl Diazonium Ion: This is the primary alkylating species. It transfers a chloroethyl group to nucleophilic sites on DNA bases, with a particular affinity for the O6 position of guanine.[2][7]

-

Isocyanate: This species contributes to cytotoxicity by carbamoylating proteins, which can inhibit various enzymatic processes, including DNA repair.[1][8]

The high lipid solubility of this compound allows it to effectively cross the blood-brain barrier, making it a valuable agent for treating brain tumors.[1][4]

Caption: Metabolic activation of this compound to its reactive intermediates.

The Molecular Cascade of DNA Damage

The chloroethylation of the O6 position of guanine is a critical initial step. This O6-chloroethylguanine adduct is unstable and undergoes an intramolecular rearrangement to form an N1-O6-ethanoguanine lesion. This intermediate can then react with the N3 position of a cytosine on the opposite DNA strand, creating a highly cytotoxic N1-guanine-N3-cytosine interstrand cross-link.[9]

This entire process stalls the DNA replication fork, triggering a DNA damage response that can ultimately lead to apoptosis.[5][9]

Caption: Formation of a DNA interstrand cross-link by this compound.

Interaction with DNA Repair Pathways

The efficacy of this compound is significantly influenced by the cell's DNA repair capacity. The primary mechanism of resistance to this compound is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[2][9] MGMT can directly remove the chloroethyl group from the O6 position of guanine, preventing the formation of the interstrand cross-link.[5][9] High levels of MGMT in cancer cells can therefore render this compound less effective.[2]

However, this compound can also overwhelm the MGMT repair system, especially at higher doses, by saturating the enzyme.[2]

Quantitative Data on this compound Efficacy

The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. IC50 values can vary significantly depending on the cancer cell line and its MGMT status.

| Cell Line | Cancer Type | IC50 (µM) | Notes |

| U87-MG | Glioblastoma | 55 - 68.1 | [10][11][12] |

| U87 (TMZ-resistant) | Glioblastoma | 86 | [10] |

| F98 | Rat Glioma | 20.8 | [12] |

| Tu-2449 | Mouse Glioma | 18.6 | [12] |

| G6 | Glioblastoma | ~20 | Effective concentration for experiments.[13] |

| G8, G32 | Glioblastoma | ~50 | Effective concentration for experiments.[13] |

Experimental Protocols for Studying this compound's Effects

A variety of experimental techniques are employed to investigate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells are treated with varying concentrations of this compound for a defined period (e.g., 48-144 hours). A reagent (MTT) is then added, which is converted by metabolically active cells into a colored formazan product. The absorbance of the formazan is proportional to the number of viable cells.[13]

-

WST-8 Assay: Similar to the MTT assay, this method uses a water-soluble tetrazolium salt (WST-8) to quantify viable cells. It is often used to determine IC50 values.[10]

-

Dye Exclusion Assay: This technique, often using Trypan Blue, distinguishes between viable and non-viable cells. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear colored. This is used to assess growth arrest and cell death.[14]

Apoptosis and Cell Cycle Analysis

-

Flow Cytometry: This technique can be used to analyze several cellular parameters.

-

Apoptosis/Necrosis: Cells are stained with fluorescent dyes like Annexin V (which binds to apoptotic cells) and propidium iodide (which stains necrotic cells). Flow cytometry then quantifies the percentage of cells in different stages of cell death.[11]

-

Cell Cycle Analysis: Cells are stained with a DNA-binding dye (e.g., propidium iodide), and flow cytometry measures the DNA content of individual cells. This allows for the determination of the percentage of cells in different phases of the cell cycle (G1, S, G2/M), revealing drug-induced cell cycle arrest.[11]

-

DNA Damage and Repair Analysis

-

Immunoblotting (Western Blot): This technique is used to detect and quantify specific proteins. For example, it can be used to measure the levels of DNA damage response proteins (e.g., phosphorylated H2AX) or DNA repair proteins like MGMT.[15]

-

Clonogenic Assay: This is a cell survival assay that measures the ability of a single cell to grow into a colony. It is a sensitive method to assess the long-term effects of a cytotoxic agent like this compound on the reproductive integrity of cells.[16]

Caption: A typical workflow for evaluating this compound's effects in vitro.

Conclusion

This compound's anticancer activity is a multi-faceted process initiated by its metabolic activation and culminating in the formation of cytotoxic DNA interstrand cross-links. This leads to the inhibition of critical cellular processes, cell cycle arrest, and ultimately, apoptosis. The effectiveness of this compound is intricately linked to the DNA repair capacity of cancer cells, particularly the expression of MGMT. A thorough understanding of these molecular mechanisms is paramount for the development of novel therapeutic strategies that can enhance the efficacy of this compound and overcome mechanisms of drug resistance.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. cancercareontario.ca [cancercareontario.ca]

- 4. Facebook [cancer.gov]

- 5. Chloroethylating nitrosoureas in cancer therapy: DNA damage, repair and cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. mdpi.com [mdpi.com]

- 14. ET-02 EFFICACY OF THE SALVAGE THERAPY VIA this compound AND NIMUSTINE FOR RECURRENT GLIOBLASTOMA WITH TEMOZOLOMIDE RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhancement of the antitumor efficacy of this compound by the radiosensitizer RSU 1069 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of Lomustine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomustine, also known by the abbreviation CCNU, is a highly lipophilic alkylating agent belonging to the nitrosourea class of compounds.[1] Its significant lipid solubility allows it to effectively cross the blood-brain barrier, making it a crucial chemotherapeutic agent in the treatment of brain tumors, such as glioblastoma, as well as Hodgkin's lymphoma.[1] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, supplemented with detailed experimental protocols and visualizations to support research and drug development efforts.

Chemical Structure and Properties

This compound's chemical structure consists of a cyclohexyl ring and a chloroethyl nitrosourea moiety. This structure is fundamental to its mechanism of action and physicochemical properties.

Chemical Name: N-(2-Chloroethyl)-N'-cyclohexyl-N-nitrosourea[1]

Structure:

Caption: Chemical structure of this compound.

Quantitative Data

A summary of the key quantitative chemical and physical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C9H16ClN3O2 | [2] |

| Molecular Weight | 233.69 g/mol | [2] |

| Melting Point | 90 °C (194 °F) | [1] |

| pKa | Not available | |

| Solubility | - Insoluble in water (<0.05 mg/mL)- Soluble in 10% ethanol (0.05 mg/mL)- Soluble in absolute alcohol (70 mg/mL)- Soluble in DMSO (≥23.41 mg/mL)- Freely soluble in acetone and methylene chloride | [3][4][5] |

| LogP | 2.83 | [2] |

Mechanism of Action

This compound is a cell-cycle non-specific anticancer agent.[1] Its cytotoxic effects are primarily mediated through two mechanisms: DNA alkylation and carbamoylation of proteins.[1][6] Upon administration, this compound undergoes spontaneous, non-enzymatic decomposition to form reactive intermediates. One of these intermediates, a chloroethyl diazonium hydroxide, proceeds to form a chloroethyl carbocation. This highly reactive electrophile alkylates nucleophilic sites on DNA, particularly the O6 position of guanine.[1] This initial alkylation can then lead to the formation of interstrand cross-links within the DNA double helix.[1] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers apoptotic cell death.[7]

The other reactive intermediate, a cyclohexyl isocyanate, is responsible for the carbamoylation of proteins.[1] This process involves the covalent modification of amino groups on proteins, which can inhibit key enzymatic processes, including DNA repair mechanisms.[1] A critical target in this process is O6-alkylguanine-DNA alkyltransferase (MGMT), a DNA repair protein that normally removes alkyl groups from the O6 position of guanine. Carbamoylation of MGMT by the cyclohexyl isocyanate inactivates the enzyme, thus enhancing the cytotoxic effects of DNA alkylation.[7]

Caption: Mechanism of action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of this compound.

Synthesis of this compound (Batch Protocol)

This protocol describes a two-step batch synthesis of this compound.

Step 1: Synthesis of 1-(2-Chloroethyl)-3-cyclohexylurea

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclohexylamine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 2-chloroethyl isocyanate in the same solvent to the cooled cyclohexylamine solution via the dropping funnel with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 1-(2-chloroethyl)-3-cyclohexylurea, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Nitrosation of 1-(2-Chloroethyl)-3-cyclohexylurea

-

Suspend the purified 1-(2-chloroethyl)-3-cyclohexylurea in a mixture of acetic acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a chilled aqueous solution of sodium nitrite dropwise to the suspension while maintaining the temperature below 5 °C.

-

Stir the reaction mixture vigorously at this temperature for 1-2 hours.

-

The product, this compound, will precipitate out of the solution as a yellow solid.

-

Collect the solid by vacuum filtration and wash it with cold water.

-

Dry the product under vacuum to yield pure this compound.

-

Confirm the identity and purity of the final product using techniques such as NMR, IR, and Mass Spectrometry.

Caption: Batch synthesis workflow for this compound.

Characterization Methods

1. Solubility Determination

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A magnetic stirrer can be used for this purpose.

-

After equilibration, centrifuge or filter the suspension to remove the undissolved solid. A 0.45 µm syringe filter is suitable.

-

Dilute a known aliquot of the clear supernatant with a suitable solvent.

-

Determine the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility from the concentration and the dilution factor.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum should show characteristic signals for the cyclohexyl protons, the protons of the chloroethyl group, and the NH proton.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum should display distinct resonances for the carbonyl carbon, the carbons of the cyclohexyl ring, and the carbons of the chloroethyl group.

3. Infrared (IR) Spectroscopy

-

Sample Preparation (ATR-FTIR): Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Acquire the IR spectrum. Key characteristic peaks to observe include the N-H stretch, C-H stretches (aliphatic), the C=O stretch of the urea, and the N-N=O stretch of the nitroso group.

4. Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Analysis (Electrospray Ionization - ESI): Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. In positive ion mode, the protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight of this compound plus a proton. Isotopic peaks corresponding to the presence of chlorine (³⁵Cl and ³⁷Cl) should also be visible.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The inclusion of structured data and detailed experimental protocols aims to facilitate further research and development of this important chemotherapeutic agent. The provided visualizations offer a clear understanding of the molecule's structure, its mode of action, and a typical synthetic workflow. This comprehensive resource is intended to be a valuable tool for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. books.rsc.org [books.rsc.org]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

Lomustine Pharmacokinetics and Preclinical Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lomustine (CCNU), a highly lipophilic nitrosourea, is a crucial chemotherapeutic agent, particularly in the treatment of brain tumors, owing to its ability to cross the blood-brain barrier.[1] Its clinical efficacy is intrinsically linked to its pharmacokinetic profile and the complex signaling pathways it modulates. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in key preclinical animal models, details established experimental protocols for its study, and visually elucidates its mechanism of action through signaling pathway and workflow diagrams. All quantitative data is presented in structured tables for comparative analysis.

This compound Pharmacokinetics

This compound is rapidly and completely absorbed after oral administration and undergoes extensive first-pass metabolism in the liver.[2][3] The parent compound is often undetectable in plasma.[4] Its high lipophilicity allows for wide distribution into tissues, including the central nervous system.[2][3] Metabolism is a critical aspect of this compound's activity, as it is converted into active hydroxy-metabolites, primarily trans-4-hydroxythis compound and cis-4-hydroxythis compound.[1][5] These metabolites are responsible for the drug's alkylating and subsequent cytotoxic effects.[5] Excretion occurs mainly through the kidneys in the form of these metabolites.[3]

Pharmacokinetic Parameters in Preclinical Models

The following tables summarize key pharmacokinetic parameters of this compound and its active metabolites in various preclinical animal models. These values are essential for inter-species scaling and for designing efficacious and safe preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (mg·h/L) | T½ (h) | Reference |

| Solution | 9.8 | i.v. | 1.87 ± 0.35 | - | 0.90 ± 0.29 | 0.30 ± 0.13 | [6] |

| Liposome (non-heated) | 9.8 | i.v. | 3.91 ± 1.90 | - | 1.32 ± 0.42 | 0.19 ± 0.08 | [6] |

| Liposome (heated) | 9.8 | i.v. | 5.15 ± 2.22 | - | 2.37 ± 0.76 | 0.28 ± 0.12 | [6] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Formulation | Dose (mg/kg) | Route | Brain/Bone AUC0-4h Ratio | Brain/Liver AUC0-4h Ratio | Reference |

| Ethanolic Solution | 6.5 | i.v. | 0.53 | 0.15 | [7] |

| MET Nanoparticles | 13 | i.v. | 0.90 | 0.24 | [7] |

Table 3: Pharmacokinetic Parameters of this compound Metabolites in Dogs

| Metabolite | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | Reference |

| trans-4-hydroxythis compound | 1.7 | Oral | ~325 | 1 | [5] |

| cis-4-hydroxythis compound | 1.7 | Oral | 40-65 | - | [5] |

Preclinical Animal Models

Rodents (mice and rats) and canines are the most frequently utilized animal models for studying the pharmacokinetics and efficacy of this compound. Glioma models in rats and mice are particularly relevant for investigating its activity against brain tumors.[6][7] Canine models are valuable due to the spontaneous occurrence of cancers, such as lymphoma, that are also treated with this compound in veterinary oncology.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments in the preclinical evaluation of this compound.

Drug Administration in Rodent Glioma Models

-

Vehicle Preparation: For intravenous administration, this compound can be formulated in a solution of propylene glycol and ethanol (e.g., 4:1 v/v).[8] For oral administration in dogs, commercially available capsules are typically used.[5]

-

Administration: In rats with C6 glioma, this compound liposomes or solution can be administered intravenously via the tail vein at a dose of 9.8 mg/kg.[6] In mice with orthotopic U-87 MG glioblastoma, this compound can be administered intraperitoneally at a dose of 20 mg/kg.

Blood and Tissue Collection

-

Blood Sampling (Mice): Serial blood samples (approximately 30 µL) can be collected from the submandibular vein at early time points (e.g., 5, 15, 30 minutes). For later time points, retro-orbital or cardiac puncture methods can be employed. Samples are collected into heparinized or EDTA-coated tubes.

-

Plasma/Serum Preparation: Blood samples are centrifuged (e.g., 1500 x g for 15 minutes at 4°C) to separate plasma or allowed to clot at room temperature for serum collection. The resulting supernatant is stored at -80°C until analysis.

-

Tissue Homogenization: Tissues of interest (e.g., brain, liver, tumor) are collected, weighed, and immediately frozen. For analysis, tissues are homogenized on ice in a suitable buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA) using a Potter-Elvehjem homogenizer, polytron, or bead beater. The homogenate is then centrifuged at high speed (e.g., 13,000 x g for 2 minutes) to pellet debris, and the supernatant is collected for analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: To 150 µL of plasma, an internal standard is added. The sample is then extracted with 3 mL of ethyl acetate by vortexing for 1 minute. After centrifugation (e.g., 3,000 rpm for 5 minutes), the organic layer is transferred and evaporated to dryness at 40°C. The residue is reconstituted in 60 µL of the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of a buffer (e.g., 50 mM KH2PO4) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 314 nm).

-

-

Quantification: A calibration curve is generated using standards of known concentrations (e.g., 0.05–5 µg/mL). The concentration of this compound in the samples is determined by comparing the peak area to the calibration curve.

Western Blot Analysis for Apoptosis Markers

-

Protein Extraction: Cells treated with this compound are lysed in a suitable lysis buffer containing protease inhibitors. Protein concentration is determined using a standard assay (e.g., BCA or Bradford).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

Visualizing this compound's Mechanism and Preclinical Workflow

Signaling Pathway of this compound-Induced Apoptosis

This compound exerts its cytotoxic effects primarily through the induction of DNA damage, which subsequently triggers the intrinsic pathway of apoptosis.

Caption: this compound-Induced Apoptosis Pathway

Experimental Workflow for Preclinical Pharmacokinetic Study of this compound

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of this compound.

Caption: Preclinical Pharmacokinetic Workflow

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The detailed pharmacokinetic data, experimental protocols, and visual representations of its mechanism of action and study workflows offer a robust foundation for designing and interpreting preclinical studies. A thorough understanding of these principles is paramount for the continued development and optimization of this compound-based cancer therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Use of this compound as a Rescue Agent in Canine Lymphoma - WSAVA2005 - VIN [vin.com]

- 3. This compound: An Overview â ImpriMed [imprimedicine.com]

- 4. Clinical pharmacokinetics of oral CCNU (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. bccancer.bc.ca [bccancer.bc.ca]

- 7. This compound Nanoparticles Enable Both Bone Marrow Sparing and High Brain Drug Levels - A Strategy for Brain Cancer Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Unraveling the Molecular Targets of Lomustine in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lomustine (CCNU), a member of the nitrosourea class of alkylating agents, has been a cornerstone in the therapeutic arsenal against glioblastoma (GBM) for decades. Its lipophilic nature allows it to cross the blood-brain barrier, a critical feature for treating this aggressive primary brain tumor. The cytotoxic effects of this compound are primarily attributed to its ability to induce DNA damage, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth exploration of the molecular targets of this compound in glioblastoma, detailing its mechanism of action, the cellular responses it elicits, and the factors influencing its efficacy. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.

Introduction to this compound and its Core Mechanism of Action

This compound, or 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU), is an oral chemotherapeutic agent that exerts its anticancer effects through the induction of DNA lesions.[1] Upon administration, this compound undergoes spontaneous decomposition to form two reactive intermediates: a chloroethyldiazonium hydroxide and an isocyanate. The chloroethyldiazonium ion is responsible for the alkylation of DNA, while the isocyanate carbamoylates proteins.[2]

The primary cytotoxic mechanism of this compound stems from its ability to alkylate the O6 position of guanine in DNA, forming an O6-chloroethylguanine adduct. This initial lesion can then undergo an intramolecular rearrangement to form a 1-(N3-deoxycytidinyl), 2-(N1-deoxyguanosinyl) ethane cross-link, which is a highly toxic DNA lesion that blocks DNA replication and transcription, ultimately triggering cell death.[3] Other DNA adducts, such as N7-hydroxyethylguanine and O6-hydroxyethyldeoxyguanosine, are also formed, contributing to the overall genotoxicity of the drug.[4]

Key Molecular Targets and Cellular Consequences

The interaction of this compound with its primary molecular target, DNA, initiates a cascade of cellular events. The efficacy of this compound is significantly influenced by the cellular machinery responsible for DNA repair, cell cycle regulation, and apoptosis.

DNA: The Primary Molecular Target

The principal molecular target of this compound is nuclear DNA. The formation of interstrand cross-links (ICLs) is the most cytotoxic lesion induced by this compound. These ICLs physically block the separation of DNA strands, thereby inhibiting essential cellular processes like replication and transcription. This leads to the activation of DNA damage response (DDR) pathways.

O6-Methylguanine-DNA Methyltransferase (MGMT): A Key Determinant of Sensitivity

The DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT) plays a pivotal role in the resistance to this compound. MGMT directly reverses the alkylation at the O6 position of guanine by transferring the alkyl group to its own cysteine residue in a stoichiometric and suicidal reaction. High levels of MGMT expression in glioblastoma cells can efficiently repair the initial O6-chloroethylguanine adducts before they can form cytotoxic cross-links, thereby conferring resistance to this compound.[5] Conversely, tumors with a methylated MGMT promoter exhibit reduced MGMT expression and are consequently more sensitive to this compound therapy.[6][7]

DNA Damage Response (DDR) Pathways

The DNA lesions induced by this compound activate complex DDR signaling networks. Key proteins involved in this response include the kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), which are activated by double-strand breaks and stalled replication forks, respectively. Activation of these kinases leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2. This signaling cascade ultimately results in cell cycle arrest, typically at the G2/M phase, allowing time for DNA repair.[8] If the damage is too extensive to be repaired, the DDR pathways can trigger apoptosis.

Apoptotic Pathways

This compound-induced DNA damage can initiate programmed cell death, or apoptosis. The activation of the apoptotic cascade can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In this compound-treated glioblastoma cells, the activation of caspase-3 and the cleavage of poly (ADP-ribose) polymerase (PARP) are indicative of apoptosis induction.[8]

Quantitative Data on this compound's Efficacy in Glioblastoma

The following tables summarize key quantitative data regarding the efficacy of this compound in both preclinical and clinical settings.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | MGMT Status | IC50 (µM) | Reference |

| U87-MG | Methylated | 68.1 | [1] |

| U87 (TMZ-Resistant) | Methylated | 86 | [9] |

| U251MG | Unmethylated | Not Specified | [5] |

| U343MG | Unmethylated | Not Specified | [5] |

| DB029 | Not Specified | Not Specified | [1] |

| MHBT161 | Not Specified | Not Specified | [1] |

Table 2: Clinical Efficacy of this compound in the CeTeG/NOA-09 Trial (MGMT Promoter Methylated Glioblastoma)

| Treatment Arm | Median Overall Survival (months) | 95% Confidence Interval | Hazard Ratio (HR) | p-value | Reference |

| This compound + Temozolomide | 48.1 | 32.6 - Not Assessable | 0.60 | 0.0492 | [6] |

| Temozolomide | 31.4 | 27.7 - 47.1 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular targets of this compound in glioblastoma.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard methodologies to assess the cytotoxic effects of this compound.[10][11][12]

-

Cell Seeding: Seed glioblastoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blotting for Protein Expression Analysis

This protocol outlines the steps for analyzing the expression of key proteins involved in the DNA damage response and apoptosis.[5]

-

Cell Lysis: Treat glioblastoma cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., γ-H2AX, cleaved PARP, MGMT) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Damage

This protocol is designed to detect DNA strand breaks induced by this compound.[2][13][14][15]

-

Cell Preparation: Treat glioblastoma cells with this compound. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

-

Cell Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to unwind the DNA.

-

Electrophoresis: Apply a voltage of ~1 V/cm for 20-30 minutes. The fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

-

Neutralization and Staining: Neutralize the slides with a neutralization buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized software.

Flow Cytometry for Cell Cycle Analysis

This protocol is used to determine the effect of this compound on cell cycle distribution.[16][17][18]

-

Cell Treatment and Harvesting: Treat glioblastoma cells with this compound for various time points. Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use flow cytometry software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's action in glioblastoma.

Caption: Overview of this compound's mechanism of action in glioblastoma cells.

Caption: The role of MGMT in repairing this compound-induced DNA damage.

References

- 1. Enhanced anticancer properties of this compound in conjunction with docosahexaenoic acid in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 3. MGMT promoter methylation analysis for allocating combined CCNU/TMZ chemotherapy: Lessons learned from the CeTeG/NOA-09 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkylation and Carbamylation Effects of this compound and Its Major Metabolites and MGMT Expression in Canine Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound-temozolomide combination therapy versus standard temozolomide therapy in patients with newly diagnosed glioblastoma with methylated MGMT promoter (CeTeG/NOA-09): a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound and temozolomide for newly diagnosed glioblastoma with methylated MGMT promoter: Lessons from the CeTeG/NOA-09 trial - Tremont-Lukats - Translational Cancer Research [tcr.amegroups.org]

- 8. Effects of carmustine and this compound on arylamine N-acetyltransferase activity and 2-aminofluorene-DNA adducts in rat glial tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. In Vitro Radiosensitizing Effects of Temozolomide on U87MG Cell Lines of Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PDIA3P1 promotes Temozolomide resistance in glioblastoma by inhibiting C/EBPβ degradation to facilitate proneural-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow cytometry protocol for cell death analysis in glioblastoma organoids: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Core Mechanisms of Lomustine: A Technical Guide to DNA Alkylation and Cross-Linking

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomustine, a member of the nitrosourea class of chemotherapeutic agents, has been a cornerstone in the treatment of various malignancies, particularly brain tumors, for decades. Its efficacy is primarily attributed to its ability to induce cytotoxic DNA lesions through alkylation and the subsequent formation of interstrand cross-links. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's activity, detailed experimental protocols for its study, and a summary of its cytotoxic effects.

Mechanism of Action: DNA Alkylation and Interstrand Cross-Linking

This compound (CCNU) is a lipophilic compound that readily crosses the blood-brain barrier, a key characteristic for its use in treating brain cancers.[1] Once administered, it undergoes spontaneous, non-enzymatic decomposition to form two reactive intermediates: a chloroethyl diazonium ion and an isocyanate.[2] The chloroethyl diazonium ion is a potent electrophile that alkylates nucleophilic sites on DNA bases.[2]

The primary target for alkylation is the O6 position of guanine, forming an O6-chloroethylguanine adduct.[2][3] This initial lesion is unstable and undergoes an intramolecular rearrangement to form a more stable cyclic N1,O6-ethanoguanine intermediate.[3] This intermediate can then react with the N3 position of a cytosine residue on the complementary DNA strand, resulting in the formation of a covalent G-C interstrand cross-link (ICL).[4][5] This ICL physically prevents the separation of the DNA strands, thereby blocking essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3][6]

While the O6 position of guanine is the most critical for the formation of cytotoxic ICLs, other sites on DNA can also be alkylated by this compound, including the N7 position of guanine.[7] However, these adducts are generally less cytotoxic and are more readily repaired.[7]

The Role of O6-Methylguanine-DNA Methyltransferase (MGMT) in Resistance

A key mechanism of resistance to this compound involves the DNA repair protein O6-Methylguanine-DNA Methyltransferase (MGMT). MGMT can directly reverse the initial O6-chloroethylguanine adduct by transferring the chloroethyl group to one of its own cysteine residues.[6][8] This action repairs the DNA lesion before it can form an interstrand cross-link, thus mitigating the cytotoxic effects of the drug.[6] The expression level of MGMT in tumor cells is a critical determinant of their sensitivity to this compound, with low MGMT expression correlating with higher sensitivity.[9]

Quantitative Data on this compound's Cytotoxicity

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values can vary significantly depending on the cancer cell line and the expression levels of DNA repair proteins like MGMT.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U87-MG | Glioblastoma | 55 - 68.1 | [1] |

| Temozolomide-Resistant U87 | Glioblastoma | 86 | [1] |

| U251 | Glioblastoma | Varies with MGMT status | |

| U343 | Glioblastoma | Varies with MGMT status | |

| J3T-BG (Canine) | Glioma | Varies with resistance |

Experimental Protocols

Comet Assay (Single-Cell Gel Electrophoresis) for Detection of DNA Damage

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "head." The length and intensity of the comet tail are proportional to the amount of DNA damage.

Detailed Methodology:

-

Cell Preparation: Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 105 cells/mL.

-

Slide Preparation: Prepare 1% normal melting point agarose in dH2O and coat microscope slides. Allow to solidify.

-

Cell Embedding: Mix cell suspension with 0.5% low melting point agarose at 37°C. Pipette 75 µL onto the pre-coated slide and cover with a coverslip. Allow to solidify at 4°C for 10 minutes.

-

Lysis: Carefully remove the coverslip and immerse the slides in freshly prepared, cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 added just before use) for at least 1 hour at 4°C.

-

Alkaline Unwinding: Immerse slides in a horizontal electrophoresis tank containing freshly prepared, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH >13) for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Gently rinse the slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.

-

Staining: Stain the DNA with an appropriate fluorescent dye (e.g., SYBR Green I or ethidium bromide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage can be quantified using image analysis software to measure parameters such as tail length, tail intensity, and tail moment.

Alkaline Elution Assay for Quantifying DNA Interstrand Cross-Links

The alkaline elution assay is a technique used to measure DNA strand breaks and cross-links.

Principle: Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is inversely proportional to the size of the DNA strands. Interstrand cross-links retard the elution of DNA, and the extent of this retardation can be used to quantify the frequency of cross-links.

Detailed Methodology:

-

Cell Labeling and Treatment: Label cellular DNA by growing cells in the presence of a radioactive precursor (e.g., [14C]thymidine) for one to two cell cycles. Treat the cells with this compound at the desired concentrations and for the specified duration. A control set of cells should be irradiated with a known dose of X-rays to introduce a known number of single-strand breaks, which serves as an internal standard.

-

Cell Lysis: After treatment, harvest the cells and load them onto a polyvinyl chloride filter. Lyse the cells with a solution containing a detergent (e.g., 2% SDS) and proteinase K. This leaves the DNA on the filter.

-

Alkaline Elution: Elute the DNA from the filter by pumping an alkaline buffer (pH 12.1-12.3) through it at a constant flow rate.

-

Fraction Collection: Collect fractions of the eluate at regular time intervals.

-

Quantification: Determine the amount of DNA in each fraction and the amount of DNA remaining on the filter using liquid scintillation counting or a fluorometric method.

-

Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. The presence of interstrand cross-links will result in a slower elution rate compared to control cells. The frequency of cross-links can be calculated by comparing the elution profile of the drug-treated cells to that of the irradiated control cells.

Signaling Pathways and Logical Relationships

This compound-induced DNA interstrand cross-links are highly toxic lesions that trigger a complex DNA damage response (DDR) network. This response involves the activation of key signaling pathways that coordinate cell cycle arrest, DNA repair, and, if the damage is too extensive, apoptosis.

This compound's Mechanism of Action and DNA Damage

Caption: Mechanism of this compound-induced DNA interstrand cross-linking.

DNA Damage Response to this compound-Induced Interstrand Cross-Links

The repair of ICLs is a complex process that involves multiple DNA repair pathways, most notably the Fanconi Anemia (FA) pathway and homologous recombination (HR). The presence of a stalled replication fork at the site of the ICL activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase, a master regulator of the DDR.

Caption: DNA damage response to this compound-induced interstrand cross-links.

Experimental Workflow for Assessing this compound's Effects

A typical experimental workflow to investigate the effects of this compound on DNA damage and cell viability involves a series of integrated assays.

Caption: Experimental workflow for studying this compound's effects.

Conclusion

This compound remains a vital therapeutic agent due to its potent ability to induce cytotoxic DNA interstrand cross-links. A thorough understanding of its mechanism of action, the cellular responses to the damage it inflicts, and the mechanisms of resistance are crucial for its effective clinical use and for the development of novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a comprehensive resource for researchers dedicated to advancing our knowledge of this important anticancer drug.

References

- 1. Fanconi Anemia Proteins, DNA Interstrand Crosslink Repair Pathways, and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fanconi Anemia Proteins and Their Interacting Partners: A Molecular Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of O6-chloroethylguanine DNA lesions on the kinetics and mechanism of micronucleus induction in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. The Fanconi Anemia DNA Repair Pathway - Fanconi Cancer Foundation [fanconi.org]

- 7. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ATM acts downstream of ATR in the DNA damage response signaling of bystander cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Lomustine: Unraveling its Lipophilicity and Blood-Brain Barrier Penetration for Central Nervous System Malignancies

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive analysis of the physicochemical properties of lomustine, a critical chemotherapeutic agent, with a specific focus on its high lipophilicity and consequent ability to penetrate the blood-brain barrier (BBB). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth data, detailed experimental methodologies, and visual representations of its molecular interactions.

This compound, a member of the nitrosourea class of alkylating agents, has long been a cornerstone in the treatment of brain tumors, including glioblastoma. Its efficacy is intrinsically linked to its chemical structure, which facilitates passage through the highly selective BBB to reach its therapeutic target within the central nervous system (CNS). This guide will dissect the key parameters governing this crucial characteristic.

Physicochemical Properties of this compound

The ability of a drug to cross the BBB is largely dictated by its physicochemical properties, particularly its lipophilicity, molecular size, and solubility. This compound exhibits a favorable profile for CNS penetration.

| Property | Value | Source |

| Molecular Formula | C₉H₁₆ClN₃O₂ | PubChem |

| Molecular Weight | 233.7 g/mol | PubChem |

| LogP (Octanol-Water Partition Coefficient) | 2.83 | PubChem, Hansch et al. (1995) |

| Water Solubility | <0.05 mg/mL (relatively insoluble) | FDA |

| Solubility in Organic Solvents | Soluble in 10% ethanol (0.05 mg/mL), absolute alcohol (70 mg/mL) | FDA |

Table 1: Key Physicochemical Properties of this compound

The high LogP value of 2.83 is a strong indicator of this compound's lipophilic nature, a primary determinant of its ability to passively diffuse across the lipid-rich membranes of the BBB.

Experimental Protocols for Assessing Lipophilicity and BBB Penetration

Accurate determination of a drug's lipophilicity and its capacity to cross the BBB is paramount in the development of CNS-targeted therapies. The following sections detail standard experimental protocols for these assessments.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is the gold standard for quantifying lipophilicity. Two common methods for its determination are the shake-flask method and high-performance liquid chromatography (HPLC).

1. Shake-Flask Method (Gold Standard)

This traditional method directly measures the partitioning of a compound between n-octanol and water.

-

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After reaching equilibrium, the concentration of the compound in each phase is measured.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Add a known volume of the stock solution to a flask containing pre-saturated n-octanol and water.

-

Seal the flask and shake it vigorously for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the two phases to separate completely.

-

Carefully collect aliquots from both the n-octanol and aqueous layers.

-

Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the LogP value using the formula: LogP = log([Concentration in Octanol] / [Concentration in Water])

-

2. High-Performance Liquid Chromatography (HPLC) Method

This indirect method estimates LogP based on the retention time of a compound on a reverse-phase HPLC column.

-

Principle: A correlation is established between the retention times of a series of standard compounds with known LogP values and their lipophilicity. The LogP of the test compound is then interpolated from this calibration curve.

-

Protocol:

-

Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Select a reverse-phase HPLC column (e.g., C18).

-

Inject a series of standard compounds with a range of known LogP values onto the column and record their retention times.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known LogP values of the standards. The retention factor is calculated as k' = (tR - t0) / t0, where tR is the retention time of the compound and t0 is the column dead time.

-

Inject the this compound sample and determine its retention time.

-

Calculate the retention factor for this compound and use the calibration curve to determine its LogP value.

-

Assessment of Blood-Brain Barrier Penetration

Both in vitro and in vivo models are employed to evaluate the BBB permeability of drug candidates.

1. In Vitro Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based method that models passive diffusion across the BBB.

-

Principle: A filter plate is coated with a lipid solution that mimics the composition of the BBB. The permeability of a compound is determined by measuring its passage from a donor to an acceptor compartment through this artificial membrane.

-

Protocol:

-

Prepare a donor solution of this compound in a suitable buffer.

-

Coat the filter of a 96-well filter plate with a brain lipid solution (e.g., a mixture of phospholipids).

-

Add the donor solution to the wells of the filter plate (donor compartment).

-

Place the filter plate into a 96-well acceptor plate containing a buffer solution (acceptor compartment).

-

Incubate the plate for a defined period (e.g., 4-18 hours) at room temperature.

-

After incubation, measure the concentration of this compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

-

Calculate the effective permeability (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [drug]_acceptor / [drug]_donor_initial) where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the filter area, and t is the incubation time.

-

2. In Vivo Rodent Models

Animal models provide a more physiologically relevant assessment of BBB penetration by accounting for active transport and metabolism.

-

Principle: this compound is administered to rodents (e.g., mice or rats), and at specific time points, concentrations of the drug are measured in both the brain tissue and the blood plasma.

-

Protocol:

-

Administer a known dose of this compound to a cohort of rodents, typically via intravenous (IV) or oral (PO) route.

-

At predetermined time points after administration, collect blood samples and euthanize the animals.

-

Harvest the brains and homogenize the tissue.

-

Extract this compound from the plasma and brain homogenates using an appropriate solvent.

-

Quantify the concentration of this compound in the plasma and brain extracts using a sensitive analytical method like LC-MS/MS.

-

Calculate the brain-to-plasma concentration ratio (Kp) or the unbound brain-to-plasma concentration ratio (Kp,uu) to assess the extent of BBB penetration.

-

Molecular Mechanism and Signaling Pathways

This compound exerts its cytotoxic effects primarily through DNA alkylation. Upon entering the cell, it decomposes into reactive chloroethyl and cyclohexyl isocyanate moieties. The chloroethyl group alkylates DNA, leading to the formation of interstrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.

The DNA damage induced by this compound activates complex cellular signaling pathways, including the DNA Damage Response (DDR) pathway. In the context of glioblastoma, the efficacy of this compound is often influenced by the status of key signaling pathways that regulate cell survival, proliferation, and apoptosis, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

Conclusion

This compound's high lipophilicity is a key determinant of its ability to effectively cross the blood-brain barrier and exert its cytotoxic effects on brain tumor cells. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and the development of new CNS-penetrant chemotherapeutic agents. A thorough understanding of its physicochemical properties and its interaction with cellular signaling pathways is essential for optimizing its therapeutic use and overcoming mechanisms of resistance in the treatment of central nervous system malignancies.

literature review of Lomustine in neuro-oncology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lomustine, also known as CCNU, is a highly lipid-soluble alkylating agent belonging to the nitrosourea class of chemotherapeutic drugs.[1] Its ability to cross the blood-brain barrier makes it a cornerstone in the treatment of primary and metastatic brain tumors, particularly high-grade gliomas like glioblastoma (GBM).[1][2] Approved by the FDA in 1976, it is frequently used as a salvage therapy for recurrent GBM and has served as a standard comparator arm in numerous clinical trials.[3][4] This technical guide provides an in-depth review of this compound's mechanism of action, clinical efficacy, pharmacokinetics, resistance mechanisms, and toxicity profile within the context of neuro-oncology.

Core Mechanism of Action

This compound exerts its cytotoxic effects through a dual mechanism involving the alkylation and carbamoylation of biological macromolecules.[5] Upon oral administration, it undergoes rapid and extensive metabolism in the liver, forming active metabolites that are responsible for its therapeutic activity and systemic toxicity.[1][6]

1. Alkylation: The primary antineoplastic action of this compound's metabolites is the alkylation of DNA and RNA, particularly at the O6 position of guanine.[1][7] This leads to the formation of O6-chloroethylguanine adducts.[8] These adducts can undergo an intramolecular rearrangement to form a reactive intermediate that subsequently creates interstrand cross-links between guanine and cytosine bases in the DNA.[7][8] These cross-links prevent DNA strand separation, thereby inhibiting DNA replication and transcription, which ultimately triggers programmed cell death (apoptosis).[9][10]

2. Carbamoylation: this compound's isocyanate metabolites can react with lysine residues on proteins, a process known as carbamoylation.[5][10] This can inactivate various proteins, including DNA repair enzymes, further contributing to cellular damage.[5] While DNA alkylation is considered the primary driver of efficacy, carbamoylation is thought to contribute to some of the drug's toxic side effects.[10][11]

Pharmacokinetics

| Parameter | Description | Reference |

| Administration | Oral capsules.[1] | [1] |

| Absorption | Rapidly and completely absorbed.[12] | [12] |

| Distribution | Highly lipid-soluble, allowing it to readily cross the blood-brain barrier.[1][12] | [1][12] |

| Protein Binding | Approximately 50%.[1] | [1] |

| Metabolism | Extensive first-pass metabolism in the liver. Parent drug is not detectable in plasma.[1][6] Active metabolites include monohydroxylated forms (trans-4-hydroxy-CCNU and cis-4-hydroxy-CCNU).[1][6] | [1][6] |

| Peak Plasma Time | Active metabolites peak 2-4 hours after administration.[6] | [6] |

| Half-life | Elimination half-life of metabolites is 16-48 hours.[1] | [1] |

| Excretion | Primarily excreted by the kidneys as metabolites.[12] | [12] |